3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide
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Overview
Description
3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide is a complex organic compound with the molecular formula C18H22ClN3O6S2. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, sulfonamido, and chlorobenzene moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxybenzene Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to introduce the methoxy group.
Sulfonamide Formation: The intermediate is then reacted with N-methyl-4-chlorobenzenesulfonamide under controlled conditions to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with N-methylpropanamide to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide groups can be reduced under specific conditions.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methylbenzaldehyde: Shares the methoxybenzene structure but lacks the sulfonamide and chlorobenzene groups.
N-methyl-4-chlorobenzenesulfonamide: Contains the sulfonamide and chlorobenzene moieties but lacks the methoxybenzene structure.
Uniqueness
3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O6S2/c1-20-18(23)10-11-21-29(24,25)15-8-9-17(28-3)16(12-15)22(2)30(26,27)14-6-4-13(19)5-7-14/h4-9,12,21H,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIXFSHAHMGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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